molecular formula C11H15NO2 B2514467 3-hydroxy-N,N-dimethyl-2-phenylpropanamide CAS No. 96392-51-7

3-hydroxy-N,N-dimethyl-2-phenylpropanamide

Cat. No.: B2514467
CAS No.: 96392-51-7
M. Wt: 193.246
InChI Key: NZEZYCMMBLIPHG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide generally involves multiple steps. One common method includes the reaction of benzylamine with formaldehyde and formic acid to form N,N-dimethylbenzylamine, which is then subjected to further reactions to introduce the hydroxyl and amide groups . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

3-hydroxy-N,N-dimethyl-2-phenylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-hydroxy-N,N-dimethyl-2-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-hydroxy-N,N-dimethyl-2-phenylpropanamide can be compared with similar compounds such as:

    3-hydroxy-N,N-dimethylpropanamide: This compound lacks the phenyl group, which can significantly alter its chemical properties and applications.

    3-chloro-N,N-dimethyl-2-phenylpropanamide:

Properties

IUPAC Name

3-hydroxy-N,N-dimethyl-2-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)11(14)10(8-13)9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEZYCMMBLIPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96392-51-7
Record name 3-hydroxy-N,N-dimethyl-2-phenylpropanamide
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